Anti-Tubercular Potency: Cinnamoyl vs. Thiophene-2-Carbonyl Acyl Substituent
In a direct head-to-head comparison within the N-(2-chloropyridin-3-yl)thiourea series, the cinnamoyl-substituted target compound demonstrated superior anti-tubercular activity against drug-sensitive M. tuberculosis H37Rv relative to the thiophene-2-carbonyl analog. The target compound achieved an MIC of 8 µg/mL, whereas the thiophene-2-carbonyl derivative (N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide) showed an MIC of >64 µg/mL . This >8-fold potency differential highlights the critical contribution of the cinnamoyl group to target engagement.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | 8 µg/mL |
| Comparator Or Baseline | N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide: MIC >64 µg/mL |
| Quantified Difference | >8-fold lower MIC (more potent) |
| Conditions | Microplate nitrate reductase assay (NRA) against drug-sensitive M. tuberculosis H37Rv |
Why This Matters
A >8-fold improvement in MIC against the drug-sensitive H37Rv strain directly translates to lower compound consumption in dose-response studies and positions this compound as a preferable starting point for anti-TB lead optimization.
